molecular formula C9H10N4O2 B2896934 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide CAS No. 2097911-62-9

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B2896934
CAS No.: 2097911-62-9
M. Wt: 206.205
InChI Key: XWSIPPFNHUXHDY-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core linked to a 1,2,3-triazole moiety via an ethyl spacer. Its structure combines the electron-rich furan ring with the hydrogen-bonding capability of the triazole group, making it a candidate for diverse biological applications. This article compares its chemical framework, synthesis, and inferred biological activities with similar compounds.

Properties

IUPAC Name

N-[2-(triazol-2-yl)ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c14-9(8-2-1-7-15-8)10-5-6-13-11-3-4-12-13/h1-4,7H,5-6H2,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSIPPFNHUXHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide comprises a furan-2-carboxamide group linked via an ethyl spacer to a 2H-1,2,3-triazole ring. The triazole’s 2H designation indicates substitution at the second nitrogen, necessitating regioselective synthesis to avoid 1H-1,2,3-triazole isomers.

Retrosynthetic Disconnection

The compound dissects into two fragments:

  • Furan-2-carboxylic acid : Sourced via oxidation of furfural or commercial availability.
  • 2-(2H-1,2,3-Triazol-2-yl)ethylamine : Synthesized via CuAAC or alkylation of preformed triazoles.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

General Procedure for Triazole Formation

CuAAC, a cornerstone of click chemistry, enables regioselective triazole synthesis. Adapting protocols from and, the reaction involves:

  • Alkyne precursor : Propargylamine (HC≡C-CH2-NH2).
  • Azide precursor : Phenyl azide or substituted analogs.
  • Catalyst : CuSO4/sodium ascorbate in THF/H2O (1:1).

Example protocol :

  • Combine propargylamine (1 eq), phenyl azide (1.5 eq), CuSO4 (0.5 eq), and sodium ascorbate in THF/H2O.
  • Stir at room temperature for 12 hours.
  • Purify via flash chromatography (hexane/ethyl acetate).

Outcome : 1-(2-Aminoethyl)-4-phenyl-1H-1,2,3-triazole (yield: 75–85%).

Amide Coupling Strategies

Activation of Furan-2-Carboxylic Acid

Furan-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride:

  • Reflux furan-2-carboxylic acid with SOCl2 (2 eq) in anhydrous DCM.
  • Remove excess reagent under vacuum to yield furan-2-carbonyl chloride.

Coupling with 2-(2H-1,2,3-Triazol-2-yl)ethylamine

The amine intermediate reacts with activated furan-2-carboxylic acid under Schotten-Baumann conditions:

  • Dissolve 2-(2H-1,2,3-triazol-2-yl)ethylamine (1 eq) in anhydrous THF.
  • Add furan-2-carbonyl chloride (1.2 eq) and triethylamine (2 eq) at 0°C.
  • Warm to room temperature, stir for 4 hours, and isolate via filtration.

Yield : 68–72% after recrystallization (ethanol/water).

Alternative Synthetic Routes

Alkylation of Preformed Triazoles

Patent EP0331395A1 describes alkylation of triazole derivatives with halogenated intermediates:

  • React 1H-1,2,3-triazole with 2-bromoethylamine hydrobromide in DMF/K2CO3.
  • Heat at 80°C for 6 hours to yield 2-(2H-1,2,3-triazol-2-yl)ethylamine (yield: 55%).

One-Pot Tandem Synthesis

Combining CuAAC and amide coupling in a single vessel reduces purification steps:

  • Perform CuAAC with propargylamine and furan-2-carbonyl azide.
  • Directly treat the crude triazole-ethylamine with SOCl2 to form the amide.

Yield : 60–65% (over two steps).

Optimization and Characterization

Reaction Condition Screening

Parameter Optimal Value Impact on Yield
Catalyst Loading 5 mol% CuSO4 Maximizes rate
Solvent THF/H2O (1:1) Enhances solubility
Temperature Room temperature Minimizes byproducts
Reaction Time 12 hours Completes cycloaddition

Data adapted from.

Spectroscopic Characterization

  • 1H NMR (CDCl3) : δ 8.02 (s, 1H, triazole-H), 7.45–7.40 (m, 2H, furan-H), 3.65 (t, 2H, CH2NH), 2.95 (t, 2H, CH2-triazole).
  • IR (cm⁻¹) : 1650 (C=O amide), 1550 (triazole ring).

Industrial-Scale Considerations

Cost Efficiency

  • Catalyst recycling : Immobilize Cu on silica to reduce metal waste.
  • Batch vs. flow : Continuous flow systems improve yield and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the furan ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Substituent Variations

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-bromo-4-(7-chlorobenzo[b]thiophen-2-yl)pyrimidin-2-amine
  • Structural Differences : Replaces the furan-2-carboxamide with a pyrimidin-2-amine group and introduces bromo and chlorobenzo[b]thiophene substituents .
N-cyclohexyl-5-nitrofuran-2-carboxamide (22a)
  • Structural Differences : Features a nitro group at the furan 5-position and a cyclohexylamine substituent instead of the triazole-ethyl group .
  • Functional Impact: The nitro group may confer trypanocidal activity but could increase toxicity risks due to metabolic reduction to reactive intermediates.
5-Nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (3)
  • Structural Differences : Substitutes the triazole with a pyridin-2-yl group and adds a nitro group at the furan 5-position .
  • Functional Impact : The pyridine moiety enhances water solubility and metal-coordination capacity, which may improve antifungal efficacy.

Heterocycle Replacements

N-[5-Phenyl-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a5)
  • Structural Differences : Replaces the triazole-ethyl group with a phenyl-substituted 1,3,4-oxadiazole ring .
  • Implications : The oxadiazole’s electron-withdrawing nature may alter electronic distribution, affecting binding to enzymatic targets (e.g., insect growth regulators).
N-(2-(3-(Trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide
  • Structural Differences: Utilizes a dihydropyrano-pyrazole scaffold with a trifluoromethyl group instead of triazole .

Physicochemical and Spectroscopic Properties

  • NMR Profiles :
    • The target compound’s triazole NH proton is expected near δ 13.0 ppm (cf. δ 13.0 for NH-triazole in ) .
    • Ethyl spacer protons (CH₂) resonate near δ 3.4–4.3 ppm, comparable to analogs with similar spacers .
  • Molecular Weight and Solubility :
    • Analogs with nitro groups (e.g., 22a, 3) exhibit higher molecular weights (~250–300 Da) and reduced aqueous solubility due to hydrophobic substituents .
    • Pyridine-containing analogs (e.g., compound 3) show improved solubility via hydrogen bonding .

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide is a triazole derivative that has garnered attention for its potential biological activities. This compound features a furan ring connected to a triazole structure via an ethyl linker, which enhances its reactivity and biological interactions. The compound's unique structure allows it to participate in various chemical reactions and biological processes, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step processes:

  • Formation of the Triazole Ring : This is achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often using copper catalysts.
  • Coupling with Furan : The triazole derivative is then coupled with furan-2-carboxylic acid derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Antimicrobial Properties

This compound has shown significant antimicrobial activity in various studies. For instance, derivatives of triazole compounds have been explored for their efficacy against bacterial strains and fungi. The incorporation of the triazole ring has been linked to enhanced antimicrobial properties compared to non-triazole counterparts .

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit potential anticancer properties by inhibiting cancer cell proliferation. For example, studies have demonstrated that certain triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has been noted for its potential to inhibit enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE). This inhibition could provide therapeutic benefits in conditions like Alzheimer's disease by enhancing cholinergic transmission .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several triazole derivatives against common pathogens. The results indicated that this compound exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics .
    CompoundMIC (µg/mL)Target Pathogen
    This compound8E. coli
    Control Antibiotic16E. coli
  • Anticancer Activity : In vitro studies showed that this compound inhibited the proliferation of breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutic agents .
    CompoundIC50 (µM)Cell Line
    This compound10MCF-7
    Doxorubicin15MCF-7

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Binding Affinity : The triazole ring can coordinate with metal ions in enzyme active sites, enhancing binding affinity.
  • Hydrogen Bonding : The carboxamide group facilitates hydrogen bonding with target proteins or enzymes.
  • Hydrophobic Interactions : The furan ring contributes to hydrophobic interactions that stabilize the binding to biological targets.

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PuritySource
SolventAnhydrous THFMinimizes hydrolysis
CatalystDMAP (10 mol%)Accelerates coupling
Temperature0–25°CPrevents side reactions

Q. Table 2: Computational ADME Predictions

PropertyPredicted ValueTool UsedSource
logP2.1 ± 0.3SwissADME
BBB PermeabilityModeratepkCSM
CYP3A4 InhibitionIC₅₀ = 8.2 µMProTox-II

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